molecular formula C18H19N3O4S2 B039653 Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-59-2

Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-

Cat. No. B039653
CAS RN: 120164-59-2
M. Wt: 405.5 g/mol
InChI Key: DGLITGKCOAVYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes.
Biochemical and Physiological Effects:
Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- in lab experiments is its potential as a therapeutic agent for various inflammatory and pain-related conditions. Additionally, its anti-cancer properties make it a potential candidate for the treatment of various types of cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-. One of the areas of future research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, more studies are needed to determine the potential therapeutic applications of this compound in various diseases and conditions.

Synthesis Methods

The synthesis of Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- has been achieved using various methods. One of the commonly used methods involves the reaction of 4-nitrobenzenesulfonamide with 7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolylamine in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with a suitable alkylating agent to obtain the final product.

Scientific Research Applications

Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]- has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. Additionally, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

120164-59-2

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O4S2/c1-9-10(2)16(23)14(11(3)22)17-15(9)21-18(26-17)20-8-12-4-6-13(7-5-12)27(19,24)25/h4-7,23H,8H2,1-3H3,(H,20,21)(H2,19,24,25)

InChI Key

DGLITGKCOAVYFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C)O)C

synonyms

Benzenesulfonamide, 4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-

Origin of Product

United States

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